molecular formula C14H11NO3S B2356744 (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 1699750-47-4

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2356744
CAS No.: 1699750-47-4
M. Wt: 273.31
InChI Key: YCILUQVIRMVIOQ-CMDGGOBGSA-N
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Description

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a nitrophenyl group, connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylthiophene-2-carbaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other chalcones

Properties

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCILUQVIRMVIOQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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